4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine;oxalic acid
Overview
Description
4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine;oxalic acid is a complex organic compound that features a piperidine ring, a morpholine ring, and a sulfonyl group attached to a methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the sulfonyl group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: This involves the reaction of diethanolamine with appropriate reagents.
Introduction of Sulfonyl Group: This step typically involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfonyl chlorides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the piperidine and morpholine rings contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-Methylphenyl)sulfonylpiperidine]: Lacks the morpholine ring.
4-[1-(4-Methylphenyl)piperidin-4-yl]morpholine: Lacks the sulfonyl group.
4-[1-(4-Methylphenyl)sulfonylmorpholine]: Lacks the piperidine ring.
Uniqueness
4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine is unique due to the presence of both piperidine and morpholine rings, as well as the sulfonyl group
Properties
IUPAC Name |
4-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S.C2H2O4/c1-14-2-4-16(5-3-14)22(19,20)18-8-6-15(7-9-18)17-10-12-21-13-11-17;3-1(4)2(5)6/h2-5,15H,6-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRSDHLOXFUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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